cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride is a chemical compound with a unique structure that includes a benzoxepin ring system
Preparation Methods
The synthesis of cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride involves several steps. One common method includes the preparation of a diastereoisomer salt, followed by refining the salt to obtain a pure diastereoisomer. Concentrated hydrochloric acid is then added to the pure diastereoisomer salt to obtain the optically pure this compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride can be compared with other similar compounds, such as:
cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a benzoxepin ring.
cis-2-Methylamino-cyclohexanol hydrochloride: This compound also has a similar structure but with a cyclohexanol ring.
The uniqueness of this compound lies in its benzoxepin ring system, which may confer different chemical and biological properties compared to its analogs .
Properties
CAS No. |
77956-93-5 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8;/h2-5,8,10,12-13H,6-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI Key |
WCDHGUIVSKAJDW-KXNXZCPBSA-N |
Isomeric SMILES |
CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C2OC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.